1,2-Dichloropentane

Catalog No.
S1539468
CAS No.
1674-33-5
M.F
C5H10Cl2
M. Wt
141.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dichloropentane

CAS Number

1674-33-5

Product Name

1,2-Dichloropentane

IUPAC Name

1,2-dichloropentane

Molecular Formula

C5H10Cl2

Molecular Weight

141.04 g/mol

InChI

InChI=1S/C5H10Cl2/c1-2-3-5(7)4-6/h5H,2-4H2,1H3

InChI Key

PPLBPDUKNRCHGG-UHFFFAOYSA-N

SMILES

CCCC(CCl)Cl

Canonical SMILES

CCCC(CCl)Cl

Solvent:

  • Due to its non-polar nature and relatively high boiling point (154°C), 1,2-DCP can be used as a solvent for various non-polar and slightly polar compounds. [Source: National Institute of Standards and Technology (NIST) - ]
  • It is particularly useful in separations and extractions from complex mixtures due to its ability to dissolve a wide range of organic materials while having low solubility in water. [Source: Royal Society of Chemistry (RSC) - ]

Organic Synthesis:

  • 1,2-DCP can serve as a building block in the synthesis of various organic compounds.
  • Its reactive chlorine atoms can participate in substitution reactions, allowing researchers to introduce functional groups into target molecules. [Source: American Chemical Society (ACS) - ]

Reference Material:

  • Due to its well-defined properties, 1,2-DCP can be used as a reference material in various analytical techniques such as chromatography and spectroscopy.
  • Its known spectral characteristics allow researchers to identify and quantify other unknown compounds present in a sample. [Source: Sigma-Aldrich - ]

Safety Considerations:

  • It is important to note that 1,2-DCP is a flammable liquid and can be irritating to the skin and eyes.
  • Additionally, prolonged exposure may be harmful. [Source: Sigma-Aldrich - ]
  • Therefore, proper handling and safety precautions are essential when working with this solvent.

1,2-Dichloropentane is an organic compound with the molecular formula C5H10Cl2C_5H_{10}Cl_2. It is classified as a dichloroalkane, specifically a chlorinated derivative of pentane. The compound consists of a five-carbon chain with two chlorine atoms attached to the first and second carbon atoms. 1,2-Dichloropentane appears as a colorless to yellow liquid that is less dense than water and is insoluble in it, causing it to float on water. Its vapors are heavier than air, which poses certain handling considerations in laboratory and industrial settings .

  • Toxicity: 1,2-Dichloropentane is considered moderately toxic. Inhalation or skin contact can cause irritation and central nervous system depression [].
  • Flammability: Flammable liquid. Flash point is around 40 °C [].
  • Reactivity: Can react with strong oxidizing agents, releasing hazardous fumes.
Typical of alkyl halides. Notably, it can undergo nucleophilic substitution reactions where the chlorine atoms can be replaced by nucleophiles such as hydroxide ions or amines. For instance, when reacted with excess sodium amide in liquid ammonia, 1,2-dichloropentane can yield pentyne through an elimination reaction followed by hydrolysis .

Additionally, this compound can participate in elimination reactions to form alkenes. The presence of both chlorine substituents allows for the possibility of forming different products based on the reaction conditions.

1,2-Dichloropentane can be synthesized through several methods:

  • Direct Chlorination: This method involves the chlorination of pentane using chlorine gas under ultraviolet light or heat, leading to the formation of various chlorinated products including 1,2-dichloropentane.
  • Nucleophilic Substitution: Reacting 1-bromopentane with sodium chloride in a suitable solvent can also yield 1,2-dichloropentane through a substitution mechanism.
  • Elimination Reactions: Starting from 1,2-dibromopentane or other dichloroalkanes, elimination reactions can produce 1,2-dichloropentane under specific conditions .

1,2-Dichloropentane finds applications primarily in organic synthesis and as an intermediate in the production of other chemicals. It may be utilized as a solvent in laboratories due to its ability to dissolve various organic compounds. Additionally, its reactivity makes it valuable in synthetic organic chemistry for creating more complex molecules .

Interaction studies involving 1,2-dichloropentane focus on its behavior in biological systems and its environmental fate. Research indicates that chlorinated hydrocarbons like 1,2-dichloropentane can interact with cellular membranes and proteins due to their lipophilic nature. These interactions can lead to disruptions in cellular functions and contribute to toxicological effects observed in animal models .

Several compounds share structural similarities with 1,2-dichloropentane. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
1,2-DichloroethaneC₂H₄Cl₂Smaller size; used as a solvent and intermediate
1,3-DichloropropaneC₃H₆Cl₂Different chlorination pattern; more reactive
1-Chloro-2-methylbutaneC₅H₁₁ClContains a methyl group; alters reactivity
1-Bromo-2-chlorobutaneC₄H₈BrClContains bromine; different halogen properties

Uniqueness of 1,2-Dichloropentane

The unique aspect of 1,2-dichloropentane lies in its five-carbon chain structure combined with the positioning of chlorine atoms at the first two carbons. This configuration provides distinct reactivity patterns compared to shorter chain isomers or those with different halogen substitutions.

XLogP3

2.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Dates

Modify: 2023-08-15

Explore Compound Types